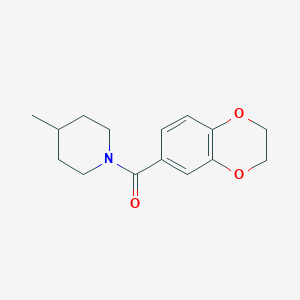![molecular formula C17H18N2O3 B5805478 2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)
2-methoxy-N-[4-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPAP, is a benzamide derivative that has been extensively studied for its potential therapeutic uses. The compound has been shown to have various biochemical and physiological effects, making it an interesting target for scientific research.
Mecanismo De Acción
2-methoxy-N-[4-(propionylamino)phenyl]benzamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, 2-methoxy-N-[4-(propionylamino)phenyl]benzamide increases the levels of endocannabinoids in the brain, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects, including modulation of the dopaminergic system, neuroprotection, and anti-inflammatory properties. 2-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to increase levels of endocannabinoids, leading to pain relief, mood regulation, and appetite stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. However, the compound is also relatively unstable and requires careful handling and storage. In addition, the effects of 2-methoxy-N-[4-(propionylamino)phenyl]benzamide on the dopaminergic system can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the potential therapeutic uses of the compound in the treatment of drug addiction and neurodegenerative disorders. Another area of interest is the development of more stable and selective FAAH inhibitors based on the structure of 2-methoxy-N-[4-(propionylamino)phenyl]benzamide. Finally, further research is needed to fully understand the complex effects of 2-methoxy-N-[4-(propionylamino)phenyl]benzamide on the dopaminergic system and endocannabinoid signaling.
Métodos De Síntesis
2-methoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized through a multi-step process starting with 2-methoxybenzoic acid and 4-aminobenzophenone. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzophenone. The final step involves the reaction of the resulting amide with propionic anhydride to produce 2-methoxy-N-[4-(propionylamino)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been studied for its potential therapeutic uses, particularly in the treatment of drug addiction and neurodegenerative disorders. The compound has been shown to have a modulatory effect on the dopaminergic system, which is involved in reward and motivation. 2-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-12-8-10-13(11-9-12)19-17(21)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLSORJJISUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

